molecular formula C15H24O2 B12302546 4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one

4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one

Cat. No.: B12302546
M. Wt: 236.35 g/mol
InChI Key: YDCNFZXDPQSPKG-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C15H26O This compound is known for its unique structure, which includes a cyclohexene ring substituted with hydroxy, methyl, and a branched alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of halogenated compounds or amines.

Scientific Research Applications

4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique aroma profile.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s structure allows it to fit into binding sites, modulating biochemical pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,4R)-1-methyl-4-(6-Methylhept-5-en-2-yl)cyclohex-2-enol: Similar structure but with an alcohol group instead of a ketone.

    5-Hydroxy-2,2,6,6-tetramethyl-4-(2-methylprop-1-en-yl)cyclohex-4-ene-1,3-dione: Contains additional methyl groups and a different substitution pattern.

    (1R,5R)-2-Methyl-5-(®-6-methylhept-5-en-2-yl)bicyclo[3.1.0]hex-2-ene: A bicyclic compound with a similar alkyl chain.

Uniqueness

4-Hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both hydroxy and alkyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-hydroxy-2-methyl-5-(6-methylhept-5-en-2-yl)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O2/c1-10(2)6-5-7-11(3)13-9-14(16)12(4)8-15(13)17/h6,8,11,13,15,17H,5,7,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCNFZXDPQSPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1=O)C(C)CCC=C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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